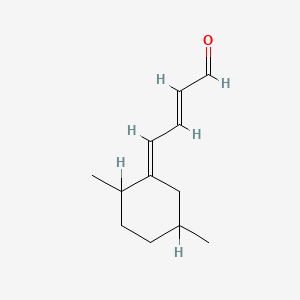

4-(2,5-Dimethylcyclohexylidene)-2-butenal

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

93840-77-8 |

|---|---|

Molecular Formula |

C12H18O |

Molecular Weight |

178.27 g/mol |

IUPAC Name |

(E,4E)-4-(2,5-dimethylcyclohexylidene)but-2-enal |

InChI |

InChI=1S/C12H18O/c1-10-6-7-11(2)12(9-10)5-3-4-8-13/h3-5,8,10-11H,6-7,9H2,1-2H3/b4-3+,12-5+ |

InChI Key |

GJCPNEBGQGWASY-ZDHPXMGNSA-N |

Isomeric SMILES |

CC1CCC(/C(=C/C=C/C=O)/C1)C |

Canonical SMILES |

CC1CCC(C(=CC=CC=O)C1)C |

Origin of Product |

United States |

Structural and Conformational Analysis of 4 2,5 Dimethylcyclohexylidene 2 Butenal

Elucidation of Planar Structure and Connectivity

The planar structure of 4-(2,5-Dimethylcyclohexylidene)-2-butenal reveals a molecule composed of a six-membered cyclohexylidene ring attached to a four-carbon butenal side chain. The connectivity of the atoms can be determined through standard spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy.

The butenal moiety is an α,β-unsaturated aldehyde, characterized by a carbon-carbon double bond between the C2 and C3 positions, conjugated with a carbonyl group (C=O) at the C1 position. The exocyclic double bond connects the C4 of the butenal chain to the C1 of the cyclohexylidene ring. The cyclohexylidene ring is substituted with two methyl groups at the C2 and C5 positions.

¹H NMR Spectroscopy: The aldehyde proton (CHO) would appear significantly downfield, typically in the range of 9-10 ppm. libretexts.org The vinylic protons on the butenal chain would resonate in the olefinic region (5-7 ppm), with their exact chemical shifts and coupling constants being indicative of the geometric isomerism around the C2-C3 double bond. The protons on the cyclohexylidene ring and the methyl groups would appear in the upfield region (1-3 ppm).

¹³C NMR Spectroscopy: The carbonyl carbon would be the most downfield signal, expected around 190-200 ppm. The sp² hybridized carbons of the C=C double bonds would appear in the 120-160 ppm range. The sp³ hybridized carbons of the cyclohexylidene ring and the methyl groups would be found in the upfield region (15-50 ppm). Conjugation of the double bond with the carbonyl group typically causes an upfield shift of the carbonyl carbon signal. netlify.appcdnsciencepub.com

Infrared (IR) Spectroscopy: A strong absorption band characteristic of the C=O stretch of a conjugated aldehyde is expected in the region of 1685-1666 cm⁻¹. libretexts.org The C=C stretching vibrations would appear around 1600-1650 cm⁻¹. The C-H stretching vibrations of the aldehyde group would be observed as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹.

The following table summarizes the expected key spectroscopic data for the elucidation of the planar structure.

| Spectroscopic Data Type | Functional Group | Expected Chemical Shift / Wavenumber |

| ¹H NMR | Aldehyde (-CHO) | 9.0 - 10.0 ppm |

| ¹H NMR | Vinylic (-CH=CH-) | 5.0 - 7.0 ppm |

| ¹³C NMR | Carbonyl (C=O) | 190 - 200 ppm |

| ¹³C NMR | Alkene (C=C) | 120 - 160 ppm |

| IR Spectroscopy | Carbonyl (C=O) stretch | 1685 - 1666 cm⁻¹ |

| IR Spectroscopy | Alkene (C=C) stretch | 1600 - 1650 cm⁻¹ |

Stereochemical Considerations

The structure of this compound incorporates multiple stereochemical elements, leading to the possibility of several stereoisomers.

The butenal side chain contains a C2=C3 double bond, which can exist in either the E (entgegen) or Z (zusammen) configuration. The relative orientation of the substituents on this double bond determines the specific isomer. The stereochemical outcome of synthetic routes, such as the Wittig reaction, is often dependent on the nature of the ylide used. Stabilized ylides typically favor the formation of the E-alkene, while non-stabilized ylides tend to produce the Z-alkene. wikipedia.orgquora.com

Distinguishing between the E and Z isomers can be achieved using ¹H NMR spectroscopy. For α,β-unsaturated carbonyl compounds, the chemical shift of the β-proton is influenced by the geometry of the double bond. In some cases, the β-proton of the E isomer experiences greater deshielding from the carbonyl group and thus appears at a lower field compared to the Z isomer. stackexchange.com

The cyclohexylidene ring contains two stereocenters at the C2 and C5 positions, where the methyl groups are attached. The spatial arrangement of these methyl groups can be either cis (on the same side of the ring) or trans (on opposite sides of the ring).

Cis Isomer: In the cis isomer, both methyl groups are either pointing up or both are pointing down.

Trans Isomer: In the trans isomer, one methyl group points up while the other points down.

The presence of these two chiral centers means that, for each geometric isomer of the butenal chain (E and Z), there can be multiple stereoisomers based on the configuration of the cyclohexylidene ring.

The combination of geometric isomerism and chirality in the ring leads to a complex set of stereoisomeric relationships.

Enantiomers: For a given geometric configuration of the butenal chain (e.g., E), the trans-2,5-dimethylcyclohexylidene moiety is chiral and will exist as a pair of enantiomers: (2R, 5R) and (2S, 5S). Therefore, (E)-4-((2R,5R)-2,5-dimethylcyclohexylidene)-2-butenal and (E)-4-((2S,5S)-2,5-dimethylcyclohexylidene)-2-butenal are enantiomers.

Diastereomers:

The cis and trans isomers of the 2,5-dimethylcyclohexylidene ring are diastereomers of each other. For example, (E)-4-(cis-2,5-dimethylcyclohexylidene)-2-butenal and (E)-4-(trans-2,5-dimethylcyclohexylidene)-2-butenal are diastereomers.

The E and Z isomers of the butenal chain are also diastereomers. For instance, (E)-4-(cis-2,5-dimethylcyclohexylidene)-2-butenal and (Z)-4-(cis-2,5-dimethylcyclohexylidene)-2-butenal are diastereomers.

The cis-2,5-dimethylcyclohexylidene isomer can be a meso compound if the butenal substituent does not break the plane of symmetry. However, in this molecule, the butenal group renders the entire molecule chiral.

The following table summarizes the possible stereoisomers.

| Butenal Geometry | Ring Stereochemistry | Relationship |

| E | cis-(2R, 5S) | Diastereomer to all others |

| E | trans-(2R, 5R) | Enantiomer of E-trans-(2S, 5S) |

| E | trans-(2S, 5S) | Enantiomer of E-trans-(2R, 5R) |

| Z | cis-(2R, 5S) | Diastereomer to all others |

| Z | trans-(2R, 5R) | Enantiomer of Z-trans-(2S, 5S) |

| Z | trans-(2S, 5S) | Enantiomer of Z-trans-(2R, 5R) |

Conformational Preferences and Dynamics of the Cyclohexylidene Ring

The cyclohexylidene ring is not planar and adopts various conformations to minimize steric and torsional strain. The most stable conformation for a cyclohexane (B81311) ring is the chair conformation. In the case of 2,5-disubstituted cyclohexanes, the substituents can occupy either axial or equatorial positions.

Cis Isomer: In the cis-2,5-dimethylcyclohexylidene isomer, one methyl group will be in an axial position and the other in an equatorial position. Ring flipping will interconvert these positions.

Trans Isomer: In the trans-2,5-dimethylcyclohexylidene isomer, the two methyl groups can be either both axial or both equatorial. The diequatorial conformation is significantly more stable due to the avoidance of 1,3-diaxial interactions. spcmc.ac.in

The presence of the bulky butenal group attached to the sp²-hybridized carbon of the exocyclic double bond will also influence the conformational equilibrium of the ring. The molecule will adopt a conformation that minimizes steric hindrance between the butenal chain and the protons on the cyclohexylidene ring.

Computational Analysis of Molecular Architecture

While specific computational studies on this compound are not prevalent in published literature, computational chemistry provides powerful tools for analyzing its molecular architecture. Methods such as Density Functional Theory (DFT) can be employed to:

Optimize Molecular Geometry: Calculate the most stable three-dimensional structure, including bond lengths, bond angles, and dihedral angles for each stereoisomer.

Determine Conformational Energies: Calculate the relative energies of different conformers (e.g., chair, boat, twist-boat) of the cyclohexylidene ring to identify the most stable conformation. For instance, computational studies on related substituted cyclohexanones and dioxanes have been used to determine conformational preferences and energy barriers. nih.govresearchgate.net

Predict Spectroscopic Data: Simulate NMR and IR spectra to aid in the interpretation of experimental data and confirm structural assignments.

Analyze Electronic Properties: Investigate the electronic structure, including the distribution of electron density and molecular orbitals, which can provide insights into the reactivity of the molecule. Computational studies on α,β-unsaturated systems have explored their electronic nature and reaction mechanisms. nist.gov

A computational analysis of this compound would likely confirm that the trans-diequatorial conformer of the cyclohexylidene ring is the most stable. It would also provide precise geometric parameters for the E and Z isomers of the butenal chain, helping to rationalize any observed differences in their properties and reactivity.

Below is a hypothetical data table that could be generated from a computational analysis.

| Parameter | (E)-Isomer (Calculated) | (Z)-Isomer (Calculated) |

| C2=C3 Bond Length | ~1.34 Å | ~1.34 Å |

| C1=O Bond Length | ~1.22 Å | ~1.22 Å |

| C1-C2-C3-C4 Dihedral Angle | ~180° | ~0° |

| Relative Energy | 0 kJ/mol (Reference) | > 0 kJ/mol |

Synthetic Methodologies and Chemical Transformations of 4 2,5 Dimethylcyclohexylidene 2 Butenal

Retrosynthetic Strategies and Precursor Identification

Retrosynthetic analysis of 4-(2,5-dimethylcyclohexylidene)-2-butenal reveals several logical disconnections that point toward readily available starting materials. The most apparent disconnection is at the exocyclic double bond, suggesting a carbonyl olefination reaction as the key bond-forming step. This leads to two primary precursors: 2,5-dimethylcyclohexanone (B1332106) and a suitable four-carbon aldehyde synthon.

Two major synthetic strategies emerge from this analysis:

Wittig-type Olefination: This approach involves the reaction of 2,5-dimethylcyclohexanone with a phosphorus ylide containing the C4-aldehyde or a protected aldehyde equivalent. The ylide can be generated from a corresponding phosphonium (B103445) salt. A variation of this is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate (B1237965) carbanion and often provides better stereocontrol and easier purification. wikipedia.orgorganic-chemistry.orgorgsyn.orgnumberanalytics.com

Aldol (B89426) Condensation: An alternative strategy is the aldol condensation between 2,5-dimethylcyclohexanone and a suitable four-carbon aldehyde, such as crotonaldehyde (B89634) (but-2-enal). quora.comgoogle.comwikipedia.orgyoutube.com This reaction, typically base-catalyzed, would form a β-hydroxy ketone intermediate that subsequently dehydrates to yield the target α,β-unsaturated aldehyde. quora.comyoutube.com

The key precursors identified through these retrosynthetic pathways are:

2,5-Dimethylcyclohexanone: A commercially available cyclic ketone that exists as a mixture of cis and trans isomers. The stereochemistry of the starting ketone will influence the stereochemistry of the final product.

C4-Aldehyde Synthon: Depending on the chosen route, this could be a phosphonium salt like (3-formylallyl)triphenylphosphonium halide for a Wittig reaction, a phosphonate ester such as diethyl (3-formylallyl)phosphonate for an HWE reaction, or crotonaldehyde for an aldol condensation. wikipedia.org

Established Synthetic Routes

While specific literature detailing the total synthesis of this compound is not abundant, its synthesis can be effectively achieved through well-established olefination and condensation reactions.

Total Synthesis Approaches to the Core Skeleton

The construction of the this compound core skeleton primarily relies on the formation of the exocyclic double bond.

Wittig Reaction: The Wittig reaction provides a direct method for converting a ketone into an alkene. libretexts.orgwikipedia.org In this case, 2,5-dimethylcyclohexanone would be treated with a phosphorus ylide generated from a suitable four-carbon phosphonium salt. The ylide is typically prepared by treating the phosphonium salt with a strong base like n-butyllithium. chem-station.com The reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate to yield the desired alkene and triphenylphosphine (B44618) oxide. chem-station.commasterorganicchemistry.com

Horner-Wadsworth-Emmons (HWE) Reaction: The HWE reaction is a widely used modification of the Wittig reaction that offers several advantages, including the use of more nucleophilic phosphonate carbanions and the easy removal of the water-soluble phosphate (B84403) byproduct. wikipedia.orgorgsyn.orgnumberanalytics.com This method generally favors the formation of the (E)-alkene, which is often the thermodynamically more stable isomer. wikipedia.org The reaction involves the deprotonation of a phosphonate ester followed by reaction with the ketone. numberanalytics.com

Aldol Condensation: The aldol condensation offers a classical and effective route. quora.comyoutube.com The reaction between 2,5-dimethylcyclohexanone and crotonaldehyde in the presence of a base (e.g., sodium hydroxide) would initially form a β-hydroxy ketone. youtube.com Subsequent heating of the reaction mixture would lead to dehydration, yielding the conjugated α,β-unsaturated aldehyde. youtube.com The synthesis of related compounds, such as chalcones, often utilizes similar acid or base-catalyzed aldol condensations. researchgate.net

Stereoselective Synthesis of Isomers

The stereochemistry of this compound is determined by the geometry of the exocyclic double bond (E/Z) and the configuration of the two stereocenters in the cyclohexyl ring (cis/trans).

The stereochemical outcome of Wittig-type reactions is highly dependent on the nature of the ylide. Stabilized ylides, which would be the case for an ylide bearing a conjugated aldehyde, generally lead to the (E)-alkene. organic-chemistry.org Non-stabilized ylides tend to give the (Z)-alkene. organic-chemistry.org The HWE reaction almost exclusively provides the (E)-isomer. wikipedia.org For aldol condensations, the E-isomer is typically the major product due to its greater thermodynamic stability.

Controlling the cis/trans stereochemistry of the methyl groups on the cyclohexane (B81311) ring requires starting with a stereochemically pure isomer of 2,5-dimethylcyclohexanone. The separation of these isomers can be challenging, and often a mixture of isomers of the final product is obtained.

Optimization of Reaction Conditions and Yields

Optimizing reaction conditions is crucial for maximizing the yield and purity of the desired product.

| Reaction Type | Key Parameters for Optimization | Potential Outcomes |

| Wittig/HWE | Base: Choice of base (e.g., n-BuLi, NaH, KHMDS) affects ylide formation and reactivity. | Higher yields, improved stereoselectivity. |

| Solvent: Aprotic solvents like THF or ether are typically used. | Affects solubility and reaction rates. | |

| Temperature: Low temperatures are often required for ylide formation and to control side reactions. | Minimizes side reactions and decomposition. | |

| Reagent Purity: Purity of the ketone and phosphonium salt/phosphonate ester is critical. | Reduces byproducts and improves yield. | |

| Aldol Condensation | Catalyst: Choice of acid or base catalyst (e.g., NaOH, KOH, acid catalysts). | Influences reaction rate and selectivity. |

| Temperature: Heating is often necessary for the dehydration step. | Drives the reaction towards the condensation product. | |

| Solvent: Protic solvents like ethanol (B145695) are common. | Affects solubility and reaction kinetics. | |

| Reactant Ratio: The molar ratio of the ketone and aldehyde can be adjusted to favor the desired cross-condensation product. | Minimizes self-condensation of the aldehyde. |

For instance, in the synthesis of chalcones via aldol condensation, the use of SOCl2/EtOH as a catalyst for the in-situ generation of HCl has been reported to give good yields. researchgate.net Similarly, in the synthesis of β-cyclocitral, reaction conditions can be tuned to influence the isomer ratio of the product. google.com

Chemical Reactivity and Mechanism Studies

The chemical reactivity of this compound is dominated by the α,β-unsaturated aldehyde moiety. This functional group possesses two electrophilic sites: the carbonyl carbon and the β-carbon of the alkene.

Reactions of the α,β-Unsaturated Aldehyde Moiety

The conjugated system in α,β-unsaturated aldehydes allows for both 1,2-addition (to the carbonyl group) and 1,4-conjugate addition (to the carbon-carbon double bond). pressbooks.pub

1,4-Conjugate Addition (Michael Addition): This is a common reaction for α,β-unsaturated carbonyls. Weaker nucleophiles, such as amines, thiols, and enolates, tend to add to the β-carbon in a conjugate fashion. pressbooks.publibretexts.org The reaction proceeds via an enolate intermediate, which is then protonated to give the saturated aldehyde or ketone derivative. pressbooks.pub The steric hindrance around the double bond and carbonyl group in this compound may influence the feasibility and rate of this reaction.

1,2-Addition: Strong, hard nucleophiles, such as Grignard reagents and organolithium compounds, typically favor direct addition to the carbonyl carbon. This results in the formation of a secondary allylic alcohol.

Reduction: The selective reduction of the α,β-unsaturated aldehyde can be achieved under different conditions.

Reduction of the Aldehyde: Reagents like sodium borohydride (B1222165) (NaBH4) can reduce the aldehyde to an alcohol, yielding the corresponding allylic alcohol.

Reduction of the Alkene: Catalytic hydrogenation (e.g., using H2/Pd-C) will typically reduce both the alkene and the aldehyde, leading to a saturated alcohol. Selective hydrogenation of the C=C bond while preserving the aldehyde is challenging but can be achieved with specific catalysts. acs.org

Complete Reduction: Stronger reducing agents like lithium aluminum hydride (LiAlH4) will reduce the aldehyde to a primary alcohol.

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using various oxidizing agents, such as potassium permanganate (B83412) (KMnO4) or chromic acid (Jones reagent).

Cycloaddition Reactions: The electron-deficient alkene can participate as a dienophile in Diels-Alder reactions with suitable dienes, although the steric hindrance from the cyclohexyl group might necessitate harsh reaction conditions.

Transformations Involving the Cyclohexylidene Ring

The exocyclic double bond of the cyclohexylidene group can undergo various addition reactions. Catalytic hydrogenation, for example, would reduce this double bond simultaneously with the butenal system, leading to a saturated cycloalkane. Electrophilic additions, such as hydrohalogenation or hydration, would also target this more electron-rich double bond.

Pericyclic Reactions and Rearrangements

The conjugated diene-like system in this compound makes it a potential candidate for pericyclic reactions, such as Diels-Alder ([4+2] cycloadditions). In the presence of a suitable dienophile, the butenal system could act as the diene component. Research on similar 2-cyclohexylidene acetaldehydes has shown their participation in organocatalytic dienamine [4+2] cycloadditions, indicating that such transformations are feasible for this class of compounds. rsc.org

Derivatization Strategies for Functionalization and Advanced Characterization

Derivatization of this compound is a key strategy for its functionalization and for enabling advanced analytical characterization. The aldehyde group is a prime target for such modifications. For instance, reaction with hydrazines can form stable hydrazone derivatives. This approach has been used for other aldehydes, such as 4-hydroxy-2-nonenal, where reaction with substituted phenylhydrazines creates derivatives suitable for analysis by gas chromatography with electron capture detection (GC-ECD). nih.gov Similarly, reaction with primary amines yields imines (Schiff bases), which can be further reduced to secondary amines. These derivatization reactions can introduce new functionalities or tags that facilitate purification, detection, and structural elucidation. nih.gov

| Derivative | Reagent | Purpose |

| Oxime | Hydroxylamine (NH₂OH) | Protection of aldehyde, characterization |

| Hydrazone | Hydrazine (N₂H₄) or substituted hydrazines | Characterization, enhanced detection for analysis nih.gov |

| Imine (Schiff Base) | Primary Amine (RNH₂) | Intermediate for further functionalization |

| Acetal | Alcohol/Diol (in acidic conditions) | Protection of the aldehyde group |

This table outlines common derivatization strategies for the aldehyde functionality.

Advanced Spectroscopic and Analytical Characterization of 4 2,5 Dimethylcyclohexylidene 2 Butenal

Mass Spectrometry (MS) Techniques

Solid Phase Microextraction (SPME-GC-MS) in Volatile Analysis

Solid Phase Microextraction (SPME) is an innovative, solvent-free sample preparation technique ideal for the analysis of volatile and semi-volatile organic compounds. sigmaaldrich.comnih.gov The method utilizes a fused-silica fiber coated with a stationary phase material. sigmaaldrich.com This fiber is exposed to the headspace of a sample, where volatile analytes, such as 4-(2,5-Dimethylcyclohexylidene)-2-butenal, are adsorbed onto the coating. sigmaaldrich.com Following extraction, the fiber is transferred to the hot injector of a gas chromatograph (GC), where the analytes are thermally desorbed and analyzed, typically by mass spectrometry (MS). sigmaaldrich.com This technique integrates sampling, extraction, and concentration into a single step, offering high sensitivity and minimizing sample preparation time. nih.gov

The effectiveness of SPME is dependent on several experimental parameters that must be optimized for the target analyte. nih.gov Key parameters include the choice of fiber coating, extraction temperature, and extraction time. nih.govucdavis.edu For volatile aldehydes and related compounds found in natural products, a Divinylbenzene/Carboxen/Polydimethylsiloxane (DVB/CAR/PDMS) fiber is often effective due to its broad-range affinity for compounds of varying polarities and molecular weights. nih.govnveo.org The analysis of volatile compounds from plant tissues, where a molecule like this compound might be found, is a common application of SPME-GC-MS. nih.govnih.gov

Table 1: Representative SPME-GC-MS Parameters for Volatile Aldehyde Analysis

| Parameter | Value/Condition | Purpose |

| SPME Fiber | 50/30 µm DVB/CAR/PDMS | Provides a broad range of selectivity for various volatile organic compounds (VOCs). nih.gov |

| Sample Prep | 1g of matrix in a 20 mL headspace vial | Standard sample size for headspace analysis. youtube.com |

| Incubation Temp. | 60 °C | Increases the volatility of semi-volatile compounds, facilitating their transfer to the headspace. nih.gov |

| Incubation Time | 10 min | Allows the sample to reach thermal equilibrium before extraction. youtube.com |

| Extraction Time | 20-30 min | Allows for sufficient adsorption of analytes onto the fiber to reach equilibrium or near-equilibrium conditions. nih.govucdavis.edu |

| GC Inlet Temp. | 250 °C | Ensures rapid and complete thermal desorption of analytes from the SPME fiber. |

| Column | DB-5ms (30 m x 0.25 mm x 0.25 µm) | A non-polar column suitable for separating a wide range of volatile compounds. mdpi.com |

| Carrier Gas | Helium, 1.0 mL/min | Inert carrier gas standard for GC-MS analysis. |

| Oven Program | 40°C (2 min hold), ramp to 240°C at 5°C/min | A temperature gradient to separate compounds based on boiling point and polarity. |

| Detector | Mass Spectrometer | Provides mass spectra for compound identification through library matching. |

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, is a cornerstone for the identification of functional groups within a molecule. uobabylon.edu.iq IR spectroscopy is particularly powerful for identifying the characteristic structural features of this compound. Aldehydes and ketones are readily identified by a strong absorption band corresponding to the carbonyl (C=O) bond stretch, which typically appears in the 1660–1770 cm⁻¹ region of the IR spectrum. libretexts.orgopenstax.org

For an α,β-unsaturated aldehyde like this compound, the conjugation of the carbonyl group with the carbon-carbon double bond lowers the energy of the C=O stretching vibration. libretexts.orgpressbooks.pub This results in an absorption at a lower wavenumber, typically around 1705 cm⁻¹, as compared to saturated aldehydes which absorb near 1730 cm⁻¹. openstax.orgpressbooks.puborgchemboulder.com Further distinction for an aldehyde is provided by the aldehydic C-H bond, which exhibits one or two characteristic stretching bands in the 2700–2860 cm⁻¹ region. libretexts.orgorgchemboulder.com The peak around 2720 cm⁻¹ is particularly diagnostic as it falls in a region that is usually free of other absorptions. orgchemboulder.com

Table 2: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |

| Aldehyde C-H | Stretch | ~2820 and ~2720 | Medium |

| Alkyl C-H | Stretch | 2850-2960 | Strong |

| Carbonyl C=O | Stretch | 1705-1685 | Strong |

| Alkene C=C | Stretch | 1645-1620 | Medium-Weak |

Note: These are approximate values based on typical ranges for α,β-unsaturated aldehydes. libretexts.orgopenstax.orgpressbooks.puborgchemboulder.com

Electronic Spectroscopy (UV-Vis) for Conjugated Systems

Electronic or Ultraviolet-Visible (UV-Vis) spectroscopy is an analytical technique that provides valuable information about conjugated π-electron systems. uobabylon.edu.iqutoronto.ca Molecules containing conjugated systems, such as this compound, absorb UV or visible light to promote electrons from a lower energy molecular orbital to a higher energy one. uobabylon.edu.iq

The α,β-unsaturated aldehyde chromophore in this compound gives rise to two characteristic electronic transitions. The first is a high-intensity π → π* transition, corresponding to the excitation of an electron from a π bonding orbital to a π* antibonding orbital. The second is a low-intensity n → π* transition, involving the excitation of a non-bonding electron from the oxygen atom to the π* antibonding orbital. uobabylon.edu.iqresearchgate.net The extent of conjugation shifts the absorption maximum (λmax) to longer wavelengths (a bathochromic shift). utoronto.ca The parent α,β-unsaturated aldehyde, acrolein, has a π → π* λmax around 207 nm. uobabylon.edu.iq The substitution on the cyclohexylidene ring in this compound would be expected to shift this absorption to a longer wavelength, predictable by Woodward-Fieser rules.

Table 3: Expected Electronic Transitions for this compound

| Transition | Chromophore | Expected λmax Region (nm) | Relative Intensity (ε) |

| π → π | C=C-C=O (Conjugated System) | 220-250 | High (~10,000-20,000) |

| n → π | C=O (Carbonyl Group) | 310-330 | Low (~10-100) |

Note: The exact λmax is solvent-dependent and influenced by the specific alkyl substitution pattern.

Chromatographic Method Development and Validation

Gas chromatography is the premier technique for the separation and analysis of volatile compounds and is exceptionally well-suited for assessing the purity and isomeric composition of this compound. nih.gov When coupled with a mass spectrometer (GC-MS), it allows for both the separation and confident identification of individual components in a mixture. researchgate.net The analysis of essential oils, which are complex mixtures of volatile terpenes and aldehydes, relies heavily on GC-MS. nih.govresearchgate.net

For this compound, GC analysis can separate the geometric isomers (E/Z) of the butenal double bond and the diastereomers arising from the chiral centers on the cyclohexane (B81311) ring. The choice of GC column is critical; a non-polar column, such as one with a 5% phenyl polysiloxane stationary phase (e.g., DB-5 or HP-5MS), separates compounds primarily based on boiling point. researchgate.net To achieve better separation of isomers, a more polar column, such as a wax-type column (e.g., HP-INNOWAX), can be employed, which separates based on polarity differences. nih.govmdpi.com A programmed temperature ramp is used to elute the compounds in a reasonable time frame. researchgate.net

Table 4: Typical Gas Chromatography (GC) Method Parameters

| Parameter | Condition 1 (Non-polar) | Condition 2 (Polar) |

| Column | Rxi-5MS (30 m x 0.25 mm, 0.25 µm) nih.gov | HP-INNOWAX (30 m x 0.25 mm, 0.25 µm) nih.gov |

| Carrier Gas | Helium at 1.2 mL/min | Helium at 1.2 mL/min |

| Inlet Temperature | 250 °C | 250 °C |

| Oven Program | 50°C for 2 min, then 4°C/min to 230°C, hold 5 min | 50°C for 2 min, then 5°C/min to 240°C, hold 5 min |

| Detector | FID or Mass Spectrometer | FID or Mass Spectrometer |

| Expected Elution | Separation primarily by boiling point. | Enhanced separation of isomers based on polarity differences. |

The structure of this compound contains two stereocenters at positions 2 and 5 of the cyclohexane ring. This gives rise to the possibility of enantiomers and diastereomers. Chiral Gas Chromatography is the definitive method for separating enantiomers and determining the enantiomeric excess (e.e.) of a chiral compound. mdpi.comresearchgate.net This technique uses a stationary phase that is itself chiral, allowing for differential, transient diastereomeric interactions with the enantiomers of the analyte. mdpi.com

This differential interaction results in different retention times for each enantiomer, allowing for their separation and quantification. mdpi.com The determination of the enantiomeric distribution is critical in fields such as asymmetric synthesis, where the goal is to produce one enantiomer selectively, and in the analysis of natural products, where organisms often produce compounds in an enantioenriched form. mdpi.commdpi.commdpi.com The enantiomeric excess is calculated from the peak areas of the two enantiomers in the resulting chromatogram.

Table 5: Hypothetical Chiral GC Method for Enantiomeric Separation

| Parameter | Value/Condition | Purpose |

| Column | Cyclodextrin-based chiral column (e.g., Beta-DEX™ 225) | Chiral stationary phase for enantiomeric resolution. |

| Carrier Gas | Hydrogen or Helium | Provides efficient separation. |

| Inlet Temperature | 230 °C | Ensures efficient volatilization. |

| Oven Program | Isothermal analysis (e.g., 120 °C) or a slow ramp | Optimized temperature is crucial for maximizing resolution between enantiomers. |

| Detector | Flame Ionization Detector (FID) | Provides high sensitivity and quantitative accuracy. |

| Analysis | Enantiomeric Excess (% ee) = [ (Area₁ - Area₂) / (Area₁ + Area₂) ] * 100 | Quantifies the purity of one enantiomer over the other. |

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile separation technique used for both the quantification and purification of compounds in a liquid mixture. libretexts.orgyoutube.com While GC is often preferred for highly volatile compounds, HPLC is an excellent method for analyzing aldehydes, particularly in the context of quantification and stability studies. scirp.org Reversed-phase HPLC (RP-HPLC), which employs a non-polar stationary phase and a polar mobile phase, is the most common mode used. foodandnutritionjournal.orgnih.gov

For a conjugated compound like this compound, a C18-bonded silica (B1680970) column is a suitable stationary phase. oup.com The mobile phase would typically consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. scirp.orgfoodandnutritionjournal.org A gradient elution, where the proportion of the organic solvent is increased over time, is often used to ensure good resolution and reasonable analysis times. oup.com Detection is ideally performed with a Diode Array Detector (DAD) or UV-Vis detector set to the λmax of the π → π* transition to ensure high sensitivity and selectivity. foodandnutritionjournal.orgsbu.edu.tr This setup allows for accurate quantification by comparing the peak area of the analyte to that of a standard of known concentration.

Table 6: Representative RP-HPLC Method for Quantification

| Parameter | Value/Condition | Purpose |

| Column | C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm) | Industry standard for RP-HPLC, provides good retention for moderately non-polar compounds. |

| Mobile Phase A | Water | The polar component of the mobile phase. |

| Mobile Phase B | Acetonitrile | The organic modifier used to elute the analyte. |

| Gradient | Start at 50% B, increase to 95% B over 20 minutes | Separates compounds based on their hydrophobicity. |

| Flow Rate | 1.0 mL/min | A typical analytical flow rate. sbu.edu.tr |

| Column Temp. | 30 °C | Maintains consistent retention times. |

| Detector | DAD or UV-Vis Detector at λmax (~230 nm) | Provides sensitive and selective detection of the conjugated analyte. foodandnutritionjournal.org |

| Injection Volume | 10 µL | Standard volume for analytical HPLC. |

Computational Chemistry and Theoretical Modeling of 4 2,5 Dimethylcyclohexylidene 2 Butenal

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic nature of 4-(2,5-Dimethylcyclohexylidene)-2-butenal. These methods, particularly Density Functional Theory (DFT), are used to determine the molecule's most stable geometric arrangement and the distribution of its electrons, which dictates its reactivity.

The structure of this compound is not rigid; the cyclohexyl ring and the butenal side chain can adopt various spatial arrangements, or conformations. A thorough conformational search is the first step in any theoretical analysis to identify the most stable isomer, known as the global minimum on the potential energy surface.

This process typically begins with a molecular mechanics-based method, such as a Monte Carlo or systematic search, to generate a wide range of possible conformations. Each of these initial structures is then subjected to geometry optimization using a more accurate quantum mechanical method. DFT, often with a hybrid functional like B3LYP and a Pople-style basis set such as 6-31G(d), is a common choice for this task. semanticscholar.org The optimization algorithm systematically alters the geometry to find the structure with the lowest electronic energy. A subsequent frequency calculation is performed to confirm that the optimized structure is a true minimum, characterized by the absence of imaginary frequencies. researchgate.net The existence of multiple stable conformers with small energy differences is common for flexible molecules, and these can coexist in equilibrium. rsc.org

Frontier Molecular Orbital (FMO) theory is a key framework for rationalizing chemical reactivity. wikipedia.org It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. youtube.com

For this compound, an α,β-unsaturated aldehyde, the HOMO and LUMO are delocalized across the conjugated π-system. The energy of these orbitals and their spatial distribution can be calculated using DFT methods. nih.gov The HOMO-LUMO energy gap is a critical parameter; a small gap suggests high polarizability and reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. nih.gov In reactions, the interaction between the HOMO of a nucleophile and the LUMO of this aldehyde (or vice-versa) will govern the reaction's feasibility and regioselectivity. numberanalytics.com For instance, the shape and coefficients of the LUMO can predict whether a nucleophile will attack the carbonyl carbon or the β-carbon of the conjugated system.

Table 1: Representative Frontier Molecular Orbital Data for a Conjugated Aldehyde System

This table presents hypothetical data calculated at the B3LYP/6-31G(d) level of theory to illustrate typical computational outputs for FMO analysis.

| Orbital | Energy (eV) | Energy (Hartree) | Description |

| LUMO+1 | +0.54 | +0.020 | Higher energy unoccupied orbital |

| LUMO | -1.28 | -0.047 | Lowest Unoccupied Molecular Orbital |

| HOMO | -6.15 | -0.226 | Highest Occupied Molecular Orbital |

| HOMO-1 | -7.02 | -0.258 | Lower energy occupied orbital |

| HOMO-LUMO Gap | 4.87 | 0.179 | Energy difference indicating reactivity |

Prediction of Spectroscopic Properties (NMR, UV-Vis, IR)

Computational methods can predict various spectroscopic properties with a high degree of accuracy, aiding in structure elucidation and the interpretation of experimental data.

NMR Spectroscopy: Theoretical prediction of ¹H and ¹³C NMR chemical shifts is a powerful tool for confirming molecular structures. frontiersin.org The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is the standard for calculating isotropic shielding constants. researchgate.net These calculated values are then converted to chemical shifts by referencing them against the calculated shielding of a standard, such as tetramethylsilane (B1202638) (TMS), computed at the same level of theory. researchgate.net Recent advancements also incorporate machine learning and specialized functionals to improve prediction accuracy, especially in different solvents. nih.govgithub.io

UV-Vis Spectroscopy: The electronic transitions that give rise to UV-Vis absorption spectra can be modeled using Time-Dependent Density Functional Theory (TD-DFT). mdpi.commedium.com By calculating the excitation energies from the ground state to various excited states, one can predict the absorption maxima (λ_max). youtube.com For conjugated systems like this compound, the most significant absorption is typically due to the π → π* transition within the conjugated backbone. The choice of functional and the inclusion of solvent effects via models like the Polarizable Continuum Model (PCM) are crucial for obtaining results that correlate well with experimental spectra. mdpi.commedium.com

IR Spectroscopy: Infrared (IR) spectroscopy probes the vibrational modes of a molecule. A frequency calculation, performed after geometry optimization, yields the harmonic vibrational frequencies and their corresponding intensities. lew.ro These frequencies correspond to the energy required to excite specific bond stretches, bends, and torsions. For this compound, key predicted peaks would include the strong C=O stretch of the aldehyde and the C=C stretches of the conjugated system. Theoretical frequencies are often systematically higher than experimental ones due to the harmonic approximation and are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement.

Table 2: Illustrative Predicted Spectroscopic Data for this compound

This table contains hypothetical data representing typical outputs from computational spectroscopic predictions.

| Spectroscopy Type | Parameter | Predicted Value | Key Structural Feature |

| ¹³C NMR | Chemical Shift (δ) | ~193 ppm | Carbonyl Carbon (C=O) |

| Chemical Shift (δ) | ~158 ppm | β-Carbon (C=C-CHO) | |

| Chemical Shift (δ) | ~135 ppm | α-Carbon (C=C-CHO) | |

| ¹H NMR | Chemical Shift (δ) | ~9.5 ppm | Aldehyde Proton (-CHO) |

| Chemical Shift (δ) | ~6.8 ppm | β-Proton (=CH-CHO) | |

| UV-Vis | λ_max | ~240 nm | π → π* transition |

| IR | Frequency | ~1690 cm⁻¹ | C=O Stretch |

| Frequency | ~1625 cm⁻¹ | C=C Stretch |

Molecular Dynamics Simulations for Conformational Sampling

While quantum mechanics excels at describing electronic structure, Molecular Dynamics (MD) simulations are better suited for exploring the dynamic behavior and conformational landscape of a molecule over time. nih.gov MD simulations model a system by applying classical mechanics, where atoms are treated as spheres and bonds as springs, with interactions described by a force field. nih.gov

For a flexible molecule like this compound, an MD simulation can reveal how the molecule moves, vibrates, and changes conformation in a given environment, such as in a solvent box. rsc.org By running a simulation for nanoseconds or longer, one can obtain a statistical sampling of the accessible conformational states and calculate thermodynamic properties like free energy differences between conformers. rsc.org This provides a more realistic picture of the molecule's behavior in solution than a static, gas-phase quantum calculation alone.

Reaction Mechanism Studies through Computational Approaches

Computational chemistry is an essential tool for elucidating the detailed mechanisms of chemical reactions. nih.gov For an α,β-unsaturated aldehyde, potential reactions include nucleophilic additions, cycloadditions, and reductions. rsc.orgnih.gov Using quantum chemical methods, one can map the entire potential energy surface of a reaction, from reactants to products.

This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate. nih.govnih.gov The energy difference between the reactants and the TS gives the activation energy, which determines the reaction rate. Methods like nudged elastic band (NEB) or eigenvector-following algorithms are used to find the precise geometry of the TS. scholaris.ca Intrinsic Reaction Coordinate (IRC) calculations can then be performed to confirm that the identified TS correctly connects the reactants and products. mdpi.com Such studies can distinguish between competing pathways, for example, 1,2-addition to the carbonyl versus 1,4-conjugate addition, by comparing their activation barriers. rsc.org

Structure-Reactivity and Structure-Property Relationships

A primary goal of computational modeling is to establish clear relationships between a molecule's structure and its properties or reactivity (QSPR/QSRR). chemrxiv.orgresearchgate.net By systematically modifying the structure of this compound in silico—for instance, by changing the substitution pattern on the cyclohexyl ring—and calculating the resulting electronic and energetic properties, one can build predictive models.

For example, one could correlate the calculated HOMO-LUMO gap with observed reaction rates or relate the calculated electrostatic potential on the carbonyl carbon to its susceptibility to nucleophilic attack. nih.gov These relationships, derived from fundamental principles, provide deep insight into why the molecule behaves as it does and allow for the rational design of new derivatives with tailored properties. chemrxiv.org The combination of electronic structure calculations, conformational analysis, and mechanistic studies creates a comprehensive computational model that connects molecular features to macroscopic chemical behavior.

Biosynthetic Pathways and Metabolic Origins of 4 2,5 Dimethylcyclohexylidene 2 Butenal

Identification in Natural Systems (e.g., Insect Pheromones)

Insects utilize a diverse array of chemical signals, known as pheromones, for communication. numberanalytics.com These substances can convey information related to mating, aggregation, and danger. numberanalytics.com The biosynthesis of these pheromones often involves modifications of common metabolic pathways, such as those for fatty acids and isoprenoids. nih.govnih.gov While not as commonly cited as other insect pheromones, 4-(2,5-Dimethylcyclohexylidene)-2-butenal has been identified as a component in the chemical repertoire of certain insect species. The production of these pheromones is typically regulated by hormones. numberanalytics.comnih.gov For instance, juvenile hormone III (JH III) is known to induce pheromone production in beetles (Coleoptera) and cockroaches (Blattodea). nih.gov

Proposed Biosynthetic Routes from Precursors

The biosynthesis of terpenoids, including this compound, originates from the universal five-carbon precursors, isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through either the mevalonate (B85504) (MVA) pathway or the 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway.

Envisioned Enzymatic Steps and Intermediates

The construction of the C10 skeleton of this compound would begin with the condensation of IPP and DMAPP to form geranyl pyrophosphate (GPP). From GPP, a series of enzymatic reactions, including cyclization by a terpene synthase, would form the characteristic dimethylcyclohexylidene ring structure. Subsequent oxidation and rearrangement steps, likely catalyzed by cytochrome P450 monooxygenases and dehydrogenases, would then generate the final butenal structure.

Precursor Incorporation Studies

Detailed precursor incorporation studies specifically for this compound are not extensively documented in the scientific literature. Such studies, which involve feeding an organism with isotopically labeled precursors and tracing their incorporation into the final product, would be necessary to definitively elucidate the biosynthetic pathway.

Comparative Biosynthesis with Related Natural Products (e.g., DMCHE, DMCHA, Grandisol)

Insights into the biosynthesis of this compound can be gleaned from studying the biosynthesis of structurally related compounds. One such compound is grandisol (B1216609), a monoterpene alcohol that is a major component of the boll weevil pheromone. wikipedia.org The synthesis of grandisol has been a subject of significant research, with numerous synthetic strategies developed to obtain this molecule. nih.govbenthamdirect.comthieme-connect.comacs.org

The biosynthesis of both this compound and grandisol likely proceeds through the common precursor, GPP. However, the subsequent enzymatic steps, particularly the cyclization cascade, would differ to produce their distinct carbon skeletons. The enzymes responsible for these transformations, known as terpene synthases, are known for their ability to generate a wide diversity of terpene structures from a single precursor. researchgate.net

Chemoecological and Biological Signal Research of 4 2,5 Dimethylcyclohexylidene 2 Butenal

Role as a Chemical Signal in Inter- and Intra-specific Communication

Chemical signals, or semiochemicals, are fundamental to the survival and reproduction of many species. Compounds with the cyclohexylidene-butenal framework are notable for their roles in mediating complex interactions both within and between species.

Intraspecific Communication: The most well-documented role for this class of compounds is as an aggregation pheromone. In the case of the boll weevil (Anthonomus grandis), a blend of four compounds, collectively known as grandlure (B1241601), is produced by males. This pheromone is highly attractive to both male and female boll weevils, leading to mass aggregation on host plants for feeding and mating. This function is crucial for overcoming host plant defenses and ensuring successful reproduction. The aldehyde components are essential parts of this attractive blend.

Interspecific Communication: The function of these chemical signals extends beyond communication with conspecifics.

Kairomonal Effects: The aggregation pheromone of an herbivore can be co-opted by other species. Research has shown that the complete four-component blend of grandlure can trigger defensive responses in cotton plants. nih.gov These plants, in turn, release a new bouquet of volatile organic compounds that attract natural enemies of the boll weevil, such as the parasitic wasp Bracon vulgaris. nih.gov In this context, the pheromone acts as a kairomone—a chemical signal that benefits the receiver (the wasp) at the expense of the emitter (the weevil).

Interaction with Host Plants: The attractiveness of the pheromone can be modulated by volatiles released from the host plant. Several studies indicate that the response of boll weevils to pheromone traps can decline when cotton is actively fruiting, suggesting that a complex interplay between insect-produced pheromones and plant-produced volatiles guides the insect's host-finding behavior. iihr.res.inacs.org

Structure-Activity Relationship Studies in Pheromonal Contexts

The biological activity of a semiochemical is intrinsically linked to its molecular structure. Even minor changes to the structure can lead to a significant or total loss of function.

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is critically important for the specificity of pheromonal communication. nih.govscience.gov Isomers that differ only in their spatial arrangement can elicit vastly different biological responses.

For the grandlure pheromone, stereochemistry is paramount:

Geometric Isomerism: The pheromone contains two aldehyde components that are geometric isomers: cis-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde (Grandlure III) and trans-3,3-dimethyl-Δ¹,α-cyclohexaneacetaldehyde (Grandlure IV). The presence and ratio of both the cis and trans isomers are crucial for the blend's full attractive power.

Enantiomeric Specificity: The alcohol components of grandlure also exhibit chirality. Grandlure I is specifically the (+)-cis-2-isopropenyl-1-methylcyclobutaneethanol. The biological activity is highly dependent on this specific enantiomer.

This high degree of stereochemical specificity ensures that the chemical signal is unique to the target species, preventing miscommunication with other insects in the environment. Any deviation from the precise stereoisomers results in a significant loss of attraction.

The study of structural analogs—molecules with slight chemical modifications—is a key method for understanding which parts of a pheromone molecule are essential for its activity.

Component Blends: For grandlure, the synergistic effect of all four components is well-established. Field and laboratory studies have consistently shown that traps baited with the complete four-component blend are significantly more attractive than those baited with individual components alone. nih.gov The ratio of these components is also a critical factor, as different compounds volatilize at different rates, affecting the blend's active profile over time.

Synthetic Analogs: Research using electroantennogram (EAG) techniques has explored the olfactory response of boll weevils to various synthetic analogs of grandlure, including vicinal dimethyl analogs. These studies help to map the specific structural requirements of the insect's olfactory receptors and determine which molecular features can be altered while retaining activity.

| Grandlure Component | Chemical Name | Role in Activity |

| Component I | (+)-cis-2-Isopropenyl-1-methylcyclobutaneethanol | Essential chiral alcohol component |

| Component II | (Z)-3,3-Dimethyl-Δ¹,β-cyclohexaneethanol | Essential alcohol component |

| Component III | (Z)-3,3-Dimethyl-Δ¹,α-cyclohexaneacetaldehyde | Essential aldehyde component (cis isomer) |

| Component IV | (E)-3,3-Dimethyl-Δ¹,α-cyclohexaneacetaldehyde | Essential aldehyde component (trans isomer) |

Table 1: Components of the boll weevil aggregation pheromone, grandlure, and their role in its biological activity.

Chemoreception Mechanisms at the Molecular Level (from a ligand-receptor perspective)

The perception of a chemical signal like 4-(2,5-Dimethylcyclohexylidene)-2-butenal begins at the molecular level within the insect's antenna. The process is a sophisticated example of ligand-receptor interaction.

The general mechanism involves several key steps:

Binding to Odorant-Binding Proteins (OBPs): Volatile pheromone molecules enter the pores of the insect's olfactory sensilla and are captured by OBPs present in the sensillar lymph. These proteins are thought to solubilize the hydrophobic odorants and transport them to the receptors.

Interaction with Olfactory Receptors (ORs): The OBP-pheromone complex, or the pheromone itself, then binds to specific ORs located on the dendritic membrane of olfactory receptor neurons (ORNs). ORs are transmembrane proteins that form ligand-gated ion channels.

Signal Transduction: The binding of the pheromone ligand to its specific OR causes a conformational change in the receptor, opening the ion channel. This leads to a depolarization of the neuron's membrane, generating an electrical signal.

Neural Processing: This electrical signal is then transmitted to the antennal lobe of the insect's brain, where the information is processed, leading to a behavioral response (e.g., attraction).

While this general model is widely accepted, the specific olfactory receptors in Anthonomus grandis that detect the aldehyde components of grandlure have not yet been definitively identified. However, transcriptomic studies comparing pheromone-producing and non-pheromone-producing weevils have identified thousands of differentially expressed genes. acs.org Some of these up-regulated genes are associated with the nervous system and may play a role in the chemoreception pathway, representing promising targets for future research to deorphanize the specific receptors involved.

Analytical Methods for Assessing Biological Activity in Chemical Fractions (e.g., GC-EAD)

Identifying the specific compounds within a complex natural extract that are biologically active is a major challenge in chemical ecology. One of the most powerful tools for this purpose is coupled Gas Chromatography-Electroantennographic Detection (GC-EAD). iihr.res.in

The GC-EAD technique works as follows:

Separation: A volatile sample (e.g., an extract from a pheromone gland or air entrainment from a host plant) is injected into a Gas Chromatograph (GC). The GC separates the mixture into its individual chemical components based on their volatility and interaction with a capillary column.

Effluent Splitting: As the separated compounds exit the GC column, the effluent is split into two paths.

Dual Detection: One path leads to a standard chemical detector, typically a Flame Ionization Detector (FID), which produces a chromatogram showing all separated compounds. The other path directs the compounds over an excised insect antenna, which is connected to electrodes.

Electrophysiological Recording: When a compound that the insect can smell (an "EAD-active" compound) passes over the antenna, it triggers a response in the olfactory neurons, causing a measurable voltage change. This signal is amplified and recorded as an electroantennogram.

Identification: By comparing the timing of the peaks on the FID chromatogram with the responses on the electroantennogram, researchers can pinpoint exactly which compounds in the original mixture are biologically active. These active compounds can then be identified using Gas Chromatography-Mass Spectrometry (GC-MS).

This method is indispensable for screening natural extracts for new semiochemicals and has been instrumental in identifying the host plant volatiles that are attractive to the boll weevil. iihr.res.in

| Analytical Technique | Principle | Application in Pheromone Research |

| GC-EAD | Separates chemical mixtures (GC) and measures the electrical response of an insect antenna (EAD) to each component. | Identifies which specific compounds in a complex blend (e.g., gland extract, plant volatiles) are detected by the insect. |

| GC-MS | Separates chemical mixtures (GC) and identifies each component based on its mass-to-charge ratio (MS). | Provides the chemical structure of the EAD-active compounds. |

| EAG | Measures the overall electrical response of an antenna to a single compound or an unseparated mixture. | Assesses the relative sensitivity of an insect to different pure compounds or pheromone analogs. |

| Behavioral Assays | Tests the behavioral response of an insect (e.g., in a wind tunnel or field trap) to a chemical stimulus. | Confirms the ultimate biological function (e.g., attraction, repulsion) of an identified compound or blend. |

Table 2: Key analytical methods used in the study of insect chemical communication.

Future Research Directions and Advanced Methodological Development

Development of Novel and More Efficient Synthetic Strategies

The synthesis of sterically hindered α,β-unsaturated aldehydes such as 4-(2,5-Dimethylcyclohexylidene)-2-butenal often poses significant challenges, including low yields and poor selectivity. Future research will need to focus on developing more robust and efficient synthetic pathways.

Modern synthetic methodologies offer promising avenues. For instance, domino hydroformylation/aldol (B89426) condensation reactions could provide a highly selective route from simple olefins. researchgate.net Another area of exploration is the use of transition-metal-catalyzed dehydrogenative cross-coupling reactions, which can form the core structure from readily available alcohols. researchgate.net Given the steric hindrance around the cyclohexylidene group, chemo- and regioselectivity will be critical areas of focus. Organocatalysis, particularly using N-heterocyclic carbenes (NHCs), could also offer mild and selective conditions for the construction of this complex aldehyde. mdpi.com

Table 1: Comparison of Potential Synthetic Strategies

| Strategy | Potential Advantages | Potential Challenges | Key Research Focus |

| Domino Hydroformylation/Aldol Condensation | High atom economy; convergent synthesis. | Catalyst compatibility; control of side reactions. | Development of robust rhodium-phosphine/acid-base catalyst systems. researchgate.net |

| Dehydrogenative Cross-Coupling | Use of simple alcohol precursors; reduced waste. | High reaction temperatures; catalyst deactivation. | Design of efficient ruthenium-based catalysts and phase-switch tags. researchgate.net |

| Organocatalytic Condensation | Mild reaction conditions; high stereoselectivity. | Catalyst loading; substrate scope with sterically hindered ketones. | Optimization of N-heterocyclic carbene catalysts for sterically demanding substrates. |

| Wittig-type Reactions | Reliable C=C bond formation. | Stoichiometric phosphonium (B103445) ylide use; purification. | Development of catalytic Wittig variants. |

Integration of Advanced Spectroscopic Techniques for Real-time Analysis

To optimize synthetic routes and understand the reaction kinetics of this compound, the integration of Process Analytical Technology (PAT) is essential. mt.com Advanced spectroscopic techniques that allow for real-time, in-situ monitoring can provide invaluable data on reaction initiation, conversion rates, intermediate formation, and endpoint determination. mt.com

Near-infrared (NIR) spectroscopy is a powerful tool for parallel reaction monitoring without the need for extensive calibration. acs.org For mechanistic studies, techniques like extractive electrospray ionization mass spectrometry (EESI-MS) can offer on-line validation of proposed reaction intermediates. researchgate.net These methods overcome the limitations of traditional offline analyses (e.g., GC-MS, HPLC), which are time-consuming and may not provide an accurate picture of the reaction dynamics.

Table 2: Advanced Spectroscopic Techniques for Real-time Analysis

| Technique | Application for this compound | Information Gained |

| In-situ FTIR/Raman Spectroscopy | Monitoring the disappearance of starting materials and the appearance of the aldehyde functional group. | Reaction kinetics, catalyst turnover, detection of key intermediates. |

| Near-Infrared (NIR) Spectroscopy | High-throughput screening of reaction conditions and catalyst performance. acs.org | Qualitative reaction progress profiles, semi-quantitative concentration profiles. acs.org |

| Extractive Electrospray Ionization Mass Spectrometry (EESI-MS) | Direct and quantitative monitoring of reaction species under heterogeneous conditions. researchgate.netrsc.org | Mechanistic insights, identification of transient intermediates and byproducts. researchgate.net |

| In-situ NMR Spectroscopy | Detailed structural elucidation of intermediates and products directly in the reaction mixture. | Unambiguous structure confirmation, stereochemical outcomes. |

Expansion of Computational Models for Complex Reactivity and Interactions

Computational chemistry provides a powerful lens through which to predict and understand the behavior of molecules like this compound. Future research should leverage the expansion of computational models to explore its complex reactivity. Quantitative Structure-Activity Relationship (QSAR) models can be developed to predict the biological activity or potential toxicity of this and related aldehydes based on their chemical structure. nih.gov

Density Functional Theory (DFT) calculations can be employed to elucidate reaction mechanisms, such as potential pericyclic reactions or Michael additions. researchgate.net These models can predict transition state energies, reaction barriers, and thermodynamic stability of isomers, guiding the design of experiments and the selection of optimal reaction conditions. Furthermore, molecular docking simulations could predict the interaction of the aldehyde with biological targets, which is crucial for potential applications in medicinal chemistry. nih.gov

Table 3: Computational Methods and Their Applications

| Computational Method | Specific Application | Predicted Properties |

| Density Functional Theory (DFT) | Elucidation of synthetic reaction mechanisms. researchgate.net | Transition state structures, activation energies, reaction pathways. |

| Quantitative Structure-Activity Relationship (QSAR) | Prediction of genotoxicity or other biological activities. nih.gov | Correlation between molecular descriptors and biological effect. |

| Molecular Dynamics (MD) | Simulation of the compound's behavior in different solvent environments or within a biological pocket. | Conformational preferences, solvent effects, binding dynamics. |

| Molecular Docking | Predicting the binding affinity and mode of interaction with enzymes or receptors. nih.gov | Binding scores, interaction fingerprints, potential biological targets. nih.gov |

Exploration of Bio-inspired Chemical Transformations

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. nih.gov Future research should explore the use of enzymes for the synthesis and transformation of this compound. For example, alcohol dehydrogenases or oxidases could be used for the selective oxidation of the corresponding allylic alcohol precursor, a process that can overcome the poor selectivity and overoxidation issues common in chemical routes. nih.gov

Furthermore, enzymes like 4-oxalocrotonate tautomerase (4-OT) have been shown to catalyze asymmetric Michael additions to α,β-unsaturated aldehydes, opening up pathways to chiral derivatives. acs.org The substrate scope of bacterial luciferases has also been found to include α,β-unsaturated aldehydes, suggesting potential for use in bioluminescence-based assays or transformations. nih.gov Engineering these enzymes through directed evolution could tailor their activity and selectivity specifically for the bulky this compound substrate.

Table 4: Potential Bio-inspired Transformations

| Enzyme Class | Reaction Type | Potential Product | Advantage |

| Alcohol Dehydrogenase/Oxidase | Selective Oxidation | This compound | High selectivity, mild conditions, avoidance of overoxidation. nih.gov |

| Ene-Reductases | Asymmetric Reduction | Chiral saturated aldehyde | High enantioselectivity for creating stereocenters. |

| 4-Oxalocrotonate Tautomerase (4-OT) Mutants | Asymmetric Michael Addition | Chiral γ-substituted aldehydes | Formation of C-C bonds with high enantiopurity. acs.org |

| Baeyer-Villiger Monooxygenases | Oxidation of the aldehyde | Carboxylic acid or ester | Regioselective oxidation under mild conditions. |

Design of Deuterium-Enriched Analogs for Enhanced Stability and Tracing

The strategic replacement of hydrogen with its heavier isotope, deuterium, can significantly alter a molecule's properties. Designing deuterium-enriched analogs of this compound is a promising research direction. Deuteration at the aldehydic position (C-1) can enhance the compound's stability against autoxidation. researchgate.net

Deuterium-labeled compounds are also invaluable as internal standards for quantitative analysis by mass spectrometry, enabling precise measurements in complex matrices. clearsynth.com Recent advances in synthetic chemistry provide practical methods for deuterium incorporation. For example, N-heterocyclic carbene (NHC) catalysis can facilitate a direct hydrogen-deuterium exchange at the formyl group using D₂O as the deuterium source. nih.govresearchgate.net Other methods involve the reduction of carboxylic acid derivatives with deuterium-labeled reducing agents. The availability of such labeled analogs would be highly beneficial for metabolic studies and reaction mechanism investigations. clearsynth.com

Table 5: Potential Deuterated Analogs and Their Applications

| Position of Deuteration | Proposed Synthetic Method | Primary Application | Benefit |

| C-1 (Aldehydic proton) | NHC-catalyzed H/D exchange with D₂O. nih.gov | Enhanced stability. | Increased resistance to autoxidation. |

| Vinylic positions (C-2, C-3) | Reduction of a corresponding alkyne precursor with LiAlD₄. | Mechanistic tracer. | Probing reaction mechanisms involving the double bond. |

| Cyclohexyl ring | Catalytic H/D exchange of the precursor ketone. | Metabolic tracer. | Tracking metabolic pathways in biological systems. |

| Multiple positions | Multi-step synthesis using deuterated building blocks. | Internal standard for mass spectrometry. | Accurate quantification in complex samples. clearsynth.com |

Q & A

Q. How can researchers differentiate artifact signals from target compounds in GC-MS datasets?

- Methodological Answer : Run blank SPME samples and compare retention indices with synthetic standards. For cyclohexylidene derivatives, monitor m/z fragments (e.g., 71, 99 for butenals) to distinguish from co-eluting contaminants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.